Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-phenyl-2-propanone can be synthesized through the reaction of benzyl chloride with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like acetonitrile .
Industrial Production Methods: In industrial settings, the production of 1,1,1-Trifluoro-3-phenyl-2-propanone involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-phenyl-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: 1,1,1-Trifluoro-3-phenyl-2-propanol.
Substitution: Various substituted trifluoromethyl ketones.
Scientific Research Applications
1,1,1-Trifluoro-3-phenyl-2-propanone is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and neuroprotection.
Medicine: Investigating its potential as a therapeutic agent for neurodegenerative diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-phenyl-2-propanone involves its interaction with cellular pathways that regulate apoptosis. It has been shown to inhibit low potassium-induced apoptosis in cerebellar granule neurons by modulating various signaling pathways . The compound targets specific molecular pathways to exert its neuroprotective effects, making it a valuable tool in neurobiological research .
Comparison with Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 1,1,1-Trifluoro-2-butanone
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
Comparison: 1,1,1-Trifluoro-3-phenyl-2-propanone is unique due to its specific trifluoromethyl ketone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher neuroprotective potency and different reactivity patterns, making it particularly useful in neurobiological studies .
Properties
Molecular Formula |
C25H25NO4 |
---|---|
Molecular Weight |
403.5g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-19(26-16)12-8-13-20(24)27)18-11-6-7-14-21(18)30-15-17-9-4-3-5-10-17/h3-7,9-11,14,23,26H,8,12-13,15H2,1-2H3 |
InChI Key |
NGXKMAGKQDPYPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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